molecular formula C8H18N2 B13736949 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- CAS No. 17336-84-4

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

Cat. No.: B13736949
CAS No.: 17336-84-4
M. Wt: 142.24 g/mol
InChI Key: DOJGJJJBWVDGTJ-UHFFFAOYSA-N
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Description

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C8H18N2This compound is characterized by the presence of two amine groups attached to a butene backbone, with each amine group being substituted with two methyl groups .

Preparation Methods

The synthesis of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of 1,4-dichlorobutene with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl-.

Properties

CAS No.

17336-84-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3

InChI Key

DOJGJJJBWVDGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CN(C)C)N(C)C

Origin of Product

United States

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